![molecular formula C26H25N3O3S B1204210 Fenoverine CAS No. 37561-27-6](/img/structure/B1204210.png)
Fenoverine
Overview
Description
Synthesis Analysis
While specific details on the synthesis process of Fenoverine are not directly mentioned in the available literature, the analytical methods developed for its determination in tissue samples and capsules indicate its presence in various organs in animal experiments and its stability in pharmaceutical formulations. These methods often involve high-performance liquid chromatography (HPLC) with specific mobile phases for accurate detection and quantification (Ratiney, Astier, & Chariot, 1994); (Hu et al., 1992).
Molecular Structure Analysis
The molecular structure of Fenoverine has been characterized through various analytical techniques to support its identification and quantification in biological and pharmaceutical samples. The specificity and accuracy of HPLC methods developed for Fenoverine suggest a well-understood molecular structure that facilitates its detection and study in different mediums (Saroj, Jairaj, & Rathod, 2017).
Chemical Reactions and Properties
Experimental research has highlighted Fenoverine's action as a depressant on intestinal smooth muscle, indicating its effectiveness in modulating the intracellular influx of calcium into cells. Its chemical properties allow for a reduction of excitatory junction potential (EJP) in intestinal smooth muscle, suggesting a specific interaction with cellular mechanisms related to calcium modulation (De Santis et al., 1989).
Physical Properties Analysis
The physical properties of Fenoverine, such as stability and degradation behavior under various conditions, have been investigated. Stability indicating RP-HPLC methods have been developed for its determination, indicating its physical stability in bulk and formulation, providing insights into its degradation products under forced conditions (Suganthi & Ravi, 2011).
Chemical Properties Analysis
The chemical interactions of Fenoverine, particularly its inhibitory effect on calcium channel currents in smooth muscle cells, have been thoroughly studied. Its ability to inhibit both fast and slow Ca2+ channel currents in a concentration-dependent manner demonstrates its significant chemical property related to its spasmolytic action (Mironneau, Arnaudeau, & Mironneau, 1991).
Scientific Research Applications
Fenoverine has been shown to inhibit both fast and slow calcium channel currents in isolated cells from rat portal vein and pregnant myometrium, suggesting its potential as an antispasmodic drug (Mironneau, Arnaudeau, & Mironneau, 1991).
It acts primarily on the intestinal smooth muscle but also affects other tissues, including the genito-urinary tract. Fenoverine modulates intracellular calcium influx and release, impacting smooth muscle motility (de Santis et al., 1989).
There have been cases of rhabdomyolysis induced by fenoverine, emphasizing the need for caution in its use, especially in patients with liver diseases or musculoskeletal disorders (Chen & Chang, 2005).
Fenoverine-induced rhabdomyolysis has been observed in patients with pre-existing hepatic dysfunction and those treated with cholesterol-lowering agents, indicating the importance of patient history in prescribing fenoverine (Chariot et al., 1995).
A case of fenoverine-induced rhabdomyolysis in a diabetic nephropathy patient highlights the need for caution in prescribing fenoverine to patients with renal function impairment (Kim et al., 2002).
Fenoverine's mechanism of action is linked to its ability to modulate the calcium gradient across muscle cell membranes, regulating extracellular calcium influx and intracellular pool release (Gonella, Lalanne, & Mironneau, 1987).
Its pharmacokinetics, stability, and formulation have also been studied, contributing to the development of various dosage forms and drug delivery systems (Hu et al., 1992; R. V et al., 2021; Ratiney, Astier, & Chariot, 1994).
The incidence, risk factors, and clinical outcomes associated with rhabdomyolysis from fenoverine prescription were studied, highlighting its potential risks in certain patient populations (Cho et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJTZKNDCEGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046296 | |
Record name | Fenoverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoverine | |
CAS RN |
37561-27-6 | |
Record name | Fenoverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoverine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenoverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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